tert-Butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structure combining an indene and a piperidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of indene derivatives with piperidine under specific conditions to form the spirocyclic core. The tert-butyl group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or bases may be employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic core .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its spirocyclic structure can enhance the biological activity and stability of pharmaceutical compounds. Research is ongoing to explore its use in the treatment of various diseases .
Industry
In the industrial sector, tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .
Mechanism of Action
The mechanism of action of tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A versatile building block used in various applications, including medicinal chemistry and materials science.
Spirocyclic oxindoles: Compounds with similar spirocyclic structures that are used in drug discovery and organic synthesis.
Uniqueness
tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is unique due to its specific combination of an indene and piperidine ring system, along with the tert-butyl ester group. This unique structure imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl spiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-17(2,3)21-16(20)19-10-8-18(9-11-19)12-14-6-4-5-7-15(14)13-18/h4-7H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRARTKCUKUVFKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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